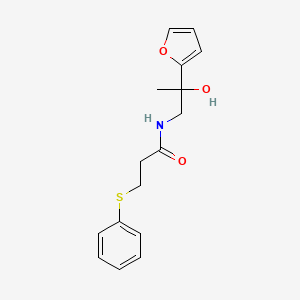

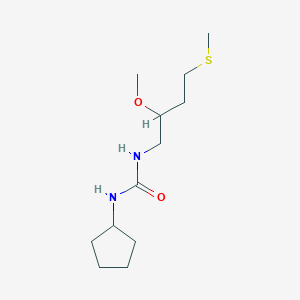

N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(phenylthio)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Propanamide is a simple amide derived from propanoic acid. The compound you mentioned seems to be a complex amide with a furan ring and a phenylthio group attached.

Chemical Reactions Analysis

Furan compounds are known to undergo a variety of chemical reactions, including oxidation, reduction, and electrophilic substitution . The presence of the amide and phenylthio groups would also influence the reactivity.Applications De Recherche Scientifique

Drug Design and Delivery

Boronic acids and their esters, which include furan derivatives, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable for neutron capture therapy .

Disruption of α-Synuclein Aggregation

Furan-2-yl-1H-pyrazoles, which are related to the compound , have been synthesized and evaluated for their effectiveness at disrupting α-synuclein (α-syn) aggregation in vitro .

Biomass Catalytic Conversion

The compound can be synthesized by integrating biomass catalytic conversion with organic synthesis techniques . This process demonstrates the feasibility of converting biomass into valuable chemical precursors .

Antibacterial Activity

Furan derivatives have taken on a special position in the realm of medicinal chemistry due to their remarkable therapeutic efficacy . They have been used to create numerous innovative antibacterial agents .

UV-Visible Absorption

N-acylhydrazones, which are related to the compound , have indicated absorption within the 570-635 nm range . This property could be useful in various applications, including solar cells and optical sensors .

Quasi-Reversible Oxidation and Reduction Processes

The synthesized (E)-3-(furan-2-yl) acrylohydrazide derivatives have demonstrated the capacity to undergo quasi-reversible oxidation and reduction processes on a platinum electrode . This property could be useful in electrochemical applications .

Propriétés

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-16(19,14-8-5-10-20-14)12-17-15(18)9-11-21-13-6-3-2-4-7-13/h2-8,10,19H,9,11-12H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRWDVSQTWOXHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CCSC1=CC=CC=C1)(C2=CC=CO2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(phenylthio)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-(1-{[1,1'-biphenyl]-4-yl}-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)ethylidene)({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine](/img/structure/B2381178.png)

![5-Chloro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2381179.png)

![Tert-butyl 1-(hydroxymethyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2381191.png)

![4-(2-ethylbutanoyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2381198.png)